9-[4-(Trifluoromethyl)phenyl]anthracene
Description
9-[4-(Trifluoromethyl)phenyl]anthracene (CAS: 386-23-2, molecular formula: C₂₁H₁₃F₃) is an anthracene derivative substituted at the 9-position with a 4-(trifluoromethyl)phenyl group. Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions, as demonstrated by the reaction of 9-bromo-10-phenylanthracene with 4-(trifluoromethyl)phenyl boronic acid using Pd(PPh₃)₄ as a catalyst . Key physical properties include a melting point of 254.7°C, elemental composition (C: 81.08%, H: 4.36%, F: 14.27%), and spectroscopic signatures such as:
Properties
CAS No. |
386-23-2 |
|---|---|
Molecular Formula |
C21H13F3 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
9-[4-(trifluoromethyl)phenyl]anthracene |
InChI |
InChI=1S/C21H13F3/c22-21(23,24)17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13H |
InChI Key |
LSMKKSHCLCSFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Photophysical Properties
Table 1: Absorption Properties of Anthracene Derivatives
- The -CF₃ group in this compound extends absorption into the visible range (up to 460 nm), comparable to ANT-SCH₃. However, -SCH₃ in ANT-SCH₃ acts as an electron donor, while -CF₃ withdraws electrons, altering charge distribution .
Electronic and Thermal Stability
Table 2: Electronic and Thermal Characteristics
- The -CF₃ group improves charge balance in OLEDs by facilitating electron injection, outperforming non-fluorinated analogs like 9,10-di(naphthalen-2-yl)anthracene .
- Thermal stability (Tg > 250°C) is critical for device longevity, comparable to derivatives like NAPA-1 and NAPA-2, which exhibit stability up to 300°C .
Preparation Methods
Reaction Mechanism and Optimization
The reaction begins with 9-bromoanthracene (1.0 equiv) and 4-(trifluoromethyl)phenylboronic acid (1.1 equiv) in a degassed mixture of toluene and tetrahydrofuran (THF) (1:1 v/v). Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) serves as the catalyst, while aqueous sodium carbonate (2 M) provides the basic medium necessary for transmetalation. The mixture is refluxed at 110°C for 18–24 hours under inert conditions to prevent oxidative side reactions.
Key parameters influencing yield include:
-
Catalyst loading : Reducing Pd(PPh₃)₄ to <5 mol% results in incomplete conversion.
-
Solvent system : Polar aprotic solvents like THF enhance boronic acid solubility, while toluene stabilizes the palladium intermediate.
-
Temperature : Prolonged reflux (>20 hours) minimizes residual starting material but risks anthracene degradation.
Workup and Purification
Post-reaction, the crude mixture is extracted with dichloromethane (DCM), washed with brine to remove residual salts, and dried over anhydrous sodium sulfate. Solvent evaporation yields a semi-solid residue, which is purified via column chromatography using silica gel and a hexane/ethyl acetate gradient (9:1 to 4:1). Recrystallization from heated methanol produces pale white crystals with a typical yield of 60%.
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (Pd(PPh₃)₄) | 5 mol% | Maximizes TOF |
| Solvent | Toluene:THF (1:1) | Enhances mixing |
| Temperature | 110°C | Balances rate/stability |
| Reaction Time | 18–24 hours | 95% conversion |
Alternative Synthetic Routes
Stille Coupling with Organotin Reagents
While less common, Stille coupling offers an alternative using 9-bromoanthracene and 4-(trifluoromethyl)phenylstannane. This method employs Pd₂(dba)₃ (2.4 mol%) and tri-o-tolylphosphine as ligands in THF at 70°C. Despite higher functional group tolerance, the toxicity of tin reagents and challenging purification limit its utility.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 356.1184 (calc. for C₂₁H₁₃F₃: 356.1180), with fragmentation patterns consistent with anthracene cleavage.
Challenges and Mitigation Strategies
Byproduct Formation
Competing ipso-substitution at the anthracene 9-position can yield dehalogenated anthracene. This is mitigated by:
Purification Difficulties
The nonpolar nature of the product necessitates gradient elution during column chromatography. Recrystallization in methanol further removes residual triphenylphosphine oxide.
Applications and Derivative Synthesis
The trifluoromethyl group’s electron-withdrawing nature enhances electron affinity, making this compound suitable as:
Derivatization via post-synthetic modification (e.g., Au(I) complexation or sulfide formation) is feasible at the anthracene 10-position without affecting the -CF₃ group .
Q & A
Q. What synthetic methods are optimal for preparing 9-[4-(Trifluoromethyl)phenyl]anthracene?
The Suzuki-Miyaura cross-coupling reaction is widely used. For example, 9-bromo-10-(4-methoxyphenyl)anthracene can react with 4-(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ (9 mol%) in a toluene/THF/Na₂CO₃ (aq) solvent system under reflux for 18–24 hours. Post-reaction purification via column chromatography (DCM/hexane gradient) yields ~77% product . Key parameters include catalyst loading, degassed solvents, and sequential reagent additions to minimize side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity (e.g., ¹H NMR δ 7.88 ppm for anthracene protons; ¹⁹F NMR δ 62.36 ppm for CF₃) .
- FT-IR to identify functional groups (e.g., C-F stretch at 1321 cm⁻¹) .
- MALDI-TOF for molecular weight verification (m/z 428.0 vs. calc. 428.14) .
- Elemental analysis to validate stoichiometry (e.g., C: 77.13% observed vs. 78.4% calculated) .
Q. What safety protocols are recommended for handling this compound?
Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation/contact. Inspect gloves before use and dispose of contaminated PPE properly. Avoid water contamination (e.g., spills into drains) due to potential environmental hazards .
Advanced Research Questions
Q. How can discrepancies between elemental analysis and NMR data be resolved during purity assessment?
If elemental analysis (e.g., C% mismatch) conflicts with NMR purity, use complementary techniques:
- HPLC with UV detection to quantify impurities.
- Mass spectrometry (HRMS) to detect trace byproducts.
- Recrystallization or repurification to isolate the target compound .
Q. How do electron-withdrawing substituents like CF₃ affect photophysical properties?
The trifluoromethyl group enhances electron deficiency, red-shifting absorption/emission spectra. Compare with 9,10-bis(4-methoxyphenyl)anthracene (electron-donating OMe groups) using:
- UV-Vis spectroscopy to measure λmax shifts.
- Fluorescence quantum yield assays to assess radiative efficiency.
- DFT calculations to model HOMO-LUMO gaps and charge distribution .
Q. What computational methods predict the compound’s reactivity in Diels-Alder or photomechanical applications?
- Density Functional Theory (DFT) optimizes ground-state geometry and calculates frontier molecular orbitals.
- Time-Dependent DFT (TD-DFT) models excited-state behavior for photomechanical response predictions.
- Molecular dynamics simulations assess crystal packing effects on mechanofluorochromism .
Q. How can regioselectivity in CF₃ substitution be confirmed experimentally?
- X-ray crystallography resolves the crystal structure (e.g., bond angles/distances at the 9-position) .
- NOE NMR detects spatial proximity between anthracene and CF₃-phenyl protons.
- Single-crystal XRD of derivatives (e.g., 9,10-diarylanthracenes) provides comparative data .
Q. What challenges arise in scaling up the synthesis for gram-scale production?
- Catalyst recovery : Pd leaching may require scavengers or alternative ligands (e.g., SPhos).
- Solvent volume optimization : Reduce toluene/THF ratios while maintaining reflux efficiency.
- Purification scalability : Replace column chromatography with recrystallization (e.g., using DCM/hexane) .
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